2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
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Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring, a phenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one
Uniqueness
2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is unique due to its combination of a pyrrole ring, phenyl group, and acetohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H17N3O/c1-19-12-6-10-15(19)13-16(20)18-17-11-5-9-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,18,20)/b9-5+,17-11+ |
InChI Key |
GRBHQGJJCNTTIQ-WHORLJIGSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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